molecular formula C23H27ClN6OS B14147507 2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide CAS No. 832673-71-9

2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B14147507
CAS No.: 832673-71-9
M. Wt: 471.0 g/mol
InChI Key: YKANXRPZKGGWMS-UHFFFAOYSA-N
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Description

2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a chlorophenyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The chlorophenyl group is introduced through a nucleophilic substitution reaction, and the final hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully reduced hydrazide.

Scientific Research Applications

2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The triazole ring and chlorophenyl group are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and chlorophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

832673-71-9

Molecular Formula

C23H27ClN6OS

Molecular Weight

471.0 g/mol

IUPAC Name

2-[[5-[1-(3-chloroanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27ClN6OS/c1-15(2)18-10-8-17(9-11-18)13-25-27-21(31)14-32-23-29-28-22(30(23)4)16(3)26-20-7-5-6-19(24)12-20/h5-13,15-16,26H,14H2,1-4H3,(H,27,31)

InChI Key

YKANXRPZKGGWMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C)C(C)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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